COH000

Description

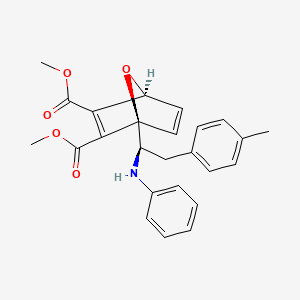

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINDDCTUCUSA-DFIYOIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of COH000

An In-Depth Technical Guide to the Mechanism of Action of COH000

Introduction

COH000 is a novel, first-in-class small molecule inhibitor targeting the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE or SUMO E1). The SUMOylation pathway, a critical post-translational modification process, is frequently dysregulated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1] Aberrations in SUMOylation are implicated in the pathogenesis of cancer, neurodegenerative disorders, and viral infections.[1] COH000 has emerged as a promising preclinical candidate, particularly in colon cancers, by demonstrating potent and selective inhibition of this pathway.[1] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

COH000 functions as an allosteric, covalent, and irreversible inhibitor of the SUMO E1 enzyme.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, COH000 targets a cryptic allosteric pocket, a site distinct from the active site that is not apparent in previous structures of the enzyme.[3][4][5]

1. Target Enzyme: SUMO E1 (SAE) The SUMOylation cascade is initiated by the SUMO E1 enzyme, a heterodimer composed of the subunits Aos1 (SAE1) and Uba2 (SAE2).[6] This enzyme activates SUMO proteins in an ATP-dependent manner, the first crucial step before SUMO is transferred to a SUMO E2 conjugating enzyme (like Ubc9) and subsequently to a target protein, often with the help of an E3 ligase.

2. Allosteric and Covalent Binding COH000's unique mechanism involves binding to a previously hidden pocket on the SUMO E1 enzyme.[3][4] It forms a permanent, covalent bond with a specific cysteine residue, Cys30, located on the Uba2 subunit of the enzyme.[7][8][9] This binding is non-competitive with respect to ATP or SUMO1, a key advantage for a therapeutic agent.[1][2][6] The discovery of COH000 was a significant effort, identified after screening over 290,000 compounds.[6][8]

3. Induction of Conformational Lock The covalent attachment of COH000 to this allosteric site triggers a cascade of structural changes across the enzyme complex.[3][4] These conformational rearrangements are substantial and include:

-

Disassembly of the Active Site: The catalytic machinery required for SUMO activation is disrupted.[3][4]

-

Rotation of the SCCH Domain: The catalytic cysteine-containing SCCH domain rotates by a remarkable 180 degrees.[3][4][5]

This series of changes effectively locks the SUMO E1 enzyme into a previously unobserved, catalytically inactive conformation, thereby halting the entire downstream SUMOylation cascade.[3][4]

4. Downstream Cellular Effects By inhibiting SUMOylation, COH000 affects the stability and function of numerous cellular proteins. One notable downstream effect is the reduction of the oncoprotein c-Myc, a key driver in many human cancers.[1][10] This anti-proliferative activity has been demonstrated in cellular models, and COH000 has shown significant anti-tumor efficacy in xenograft models of colorectal cancer.[1]

Signaling and Process Diagrams

Caption: Inhibition of the SUMOylation pathway by COH000.

Caption: Workflow for an in vitro SUMOylation inhibition assay.

Quantitative Data Summary

The potency and selectivity of COH000 have been quantified through various biochemical assays.

| Parameter | Value | Description | Reference |

| IC₅₀ (SUMOylation) | 0.2 µM | The half maximal inhibitory concentration for the in vitro SUMOylation process, indicating high potency. | [1][2] |

| Selectivity | >500-fold | Over 500 times more selective for the SUMOylation pathway compared to the related ubiquitylation pathway. | [1][2] |

Experimental Protocols

The mechanism of COH000 has been elucidated through a combination of structural biology, computational modeling, and biochemical assays.

X-Ray Crystallography of the SUMO E1-COH000 Complex

-

Objective: To determine the three-dimensional structure of COH000 in complex with its target, SUMO E1, to reveal the precise binding mode and induced conformational changes.

-

Methodology:

-

Protein Expression and Purification: The human SUMO E1 heterodimer (Aos1/Uba2) is expressed, typically in insect cells, and purified to high homogeneity.

-

Complex Formation: The purified SUMO E1 enzyme is incubated with a molar excess of COH000 to ensure complete covalent modification.

-

Crystallization: The resulting stable complex is subjected to extensive crystallization screening under various conditions (e.g., different pH, precipitants, temperatures).

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Determination: The collected diffraction data are processed to solve the phase problem and build an atomic model of the complex. The final structure reveals the covalent linkage to Cys30, the allosteric binding pocket, and the large-scale conformational changes in the enzyme.[3][4]

-

In Vitro SUMOylation Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC₅₀) of COH000 on the SUMOylation cascade.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant SUMO E1, SUMO E2 (Ubc9), SUMO1 protein, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Serial dilutions of COH000 (typically dissolved in DMSO) are added to the reaction mixtures. A DMSO-only control is included.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis by Western Blot: The reaction products are resolved by SDS-PAGE and transferred to a membrane. The formation of the SUMO-E2 thioester intermediate (e.g., Ubc9-SUMO1) is detected using an antibody specific for SUMO1.

-

Quantification: The intensity of the band corresponding to the SUMOylated E2 is quantified. The percentage of inhibition is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

-

Ligand Gaussian Accelerated Molecular Dynamics (LiGaMD) Simulations

-

Objective: To investigate the non-covalent interactions that precede covalent bond formation and to understand the dissociation pathway of the inhibitor.

-

Methodology:

-

System Setup: A simulation system is built based on the crystal structure of the SUMO E1-COH000 complex. The covalent bond is computationally cleaved to study the non-covalent intermediate state. The complex is solvated in a water box with appropriate ions.

-

Simulation: Enhanced sampling molecular dynamics simulations (LiGaMD) are performed. This method adds a harmonic potential to the system to accelerate the exploration of conformational space, allowing for the observation of rare events like ligand dissociation within computationally accessible timescales.

-

Analysis: The simulation trajectories are analyzed to identify the dissociation pathway, key protein-ligand interactions, and critical low-energy non-covalent binding conformations. These simulations have been crucial in reconciling discrepancies between the static crystal structure and structure-activity relationship (SAR) data.[5][10][11]

-

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

COH000: A Paradigm of Selective SUMOylation Inhibition Over Ubiquitylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of SUMOylation over ubiquitylation by the small molecule inhibitor, COH000. We will delve into the quantitative data supporting its selectivity, the detailed experimental protocols for assessing its activity, and the molecular mechanisms governing its specific interaction with the SUMO-activating enzyme (SAE or SUMO E1).

Executive Summary

COH000 is a potent, covalent, and allosteric inhibitor of the SUMO-activating enzyme (SUMO E1)[1]. It exhibits remarkable selectivity for the SUMOylation pathway, with minimal to no effect on the homologous ubiquitylation cascade. This specificity is attributed to its unique mechanism of action, targeting a cryptic, allosteric pocket on the SUMO E1 enzyme that is not conserved in the ubiquitin-activating enzyme (UBA1)[2][3][4]. This document serves as a technical resource, presenting the key data and methodologies for researchers interested in utilizing COH000 as a tool to dissect SUMOylation-dependent cellular processes or to guide the development of novel therapeutic agents.

Quantitative Selectivity of COH000

COH000 demonstrates a significant therapeutic window for inhibiting SUMOylation without perturbing the ubiquitylation pathway. The in vitro potency of COH000 against SUMO E1 is in the sub-micromolar range, while its activity against the ubiquitin E1 is negligible even at high concentrations, highlighting its exceptional selectivity.

| Parameter | SUMOylation | Ubiquitylation | Selectivity Fold | Reference |

| IC50 | ~0.2 µM | > 100 µM | > 500-fold | [1][5][6] |

Signaling Pathways Overview

The SUMOylation and ubiquitylation pathways, while mechanistically similar, utilize distinct enzymatic cascades to conjugate Small Ubiquitin-like Modifier (SUMO) or ubiquitin to target proteins, respectively. Both processes are initiated by an E1 activating enzyme, followed by an E2 conjugating enzyme, and often an E3 ligase.

Caption: The parallel enzymatic cascades of the SUMOylation and ubiquitylation pathways.

Mechanism of COH000's Selective Inhibition

COH000's selectivity stems from its unique allosteric and covalent mode of inhibition. It does not bind to the active site of the SUMO E1 enzyme but rather to a cryptic pocket, inducing a conformational change that locks the enzyme in an inactive state[2][3][4][7]. This binding site is not present in the ubiquitin E1 enzyme, thus ensuring specificity.

Caption: The allosteric inhibition mechanism of COH000 on SUMO E1.

Experimental Protocols

The following sections outline the general methodologies for assessing the selectivity of COH000.

In Vitro SUMOylation Assay (AlphaScreen-based)

This assay quantifies the conjugation of SUMO1 to a model substrate, RanGAP1.

Materials:

-

Recombinant human SUMO E1 (SAE1/SAE2)

-

Recombinant human Ubc9 (SUMO E2)

-

Recombinant human SUMO1

-

Recombinant RanGAP1 (substrate)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)

-

AlphaScreen beads (Donor and Acceptor)

-

COH000

Procedure:

-

Prepare a reaction mixture containing SUMO E1, Ubc9, SUMO1, and RanGAP1 in the assay buffer.

-

Add varying concentrations of COH000 to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction and add AlphaScreen beads conjugated to antibodies specific for SUMO1 and RanGAP1.

-

Incubate in the dark to allow for bead proximity binding.

-

Read the AlphaScreen signal on a compatible plate reader. The signal is proportional to the extent of RanGAP1 SUMOylation.

-

Calculate IC50 values from the dose-response curve.

In Vitro Ubiquitylation Assay (Time-Resolved FRET-based)

This assay measures the formation of poly-ubiquitin chains.

Materials:

-

Recombinant human Ubiquitin E1 (UBA1)

-

Recombinant human Ubc13/Uev1a (Ubiquitin E2 complex)

-

Ubiquitin

-

ATP

-

Assay buffer

-

TR-FRET detection reagents (e.g., antibodies for ubiquitin)

-

COH000

Procedure:

-

Prepare a reaction mixture containing UBA1, Ubc13/Uev1a, and ubiquitin in the assay buffer.

-

Add varying concentrations of COH000 (up to 100 µM) to the reaction mixture[5][6].

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and add TR-FRET detection reagents.

-

Incubate to allow for antibody binding.

-

Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of poly-ubiquitin chains formed.

-

Determine the effect of COH000 on ubiquitylation at each concentration.

Cellular Thioester Formation Assay

This assay assesses the direct inhibition of E1 activity in a cellular context by examining the formation of the E1-ubiquitin-like protein thioester intermediate.

Materials:

-

Cell line (e.g., HCT-116)

-

COH000

-

Lysis buffer

-

Antibodies against Ubc9, SUMO1, Ubc5, ubiquitin, Ubc12, and NEDD8

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with varying concentrations of COH000 for a specified time (e.g., 18 hours)[5].

-

Lyse the cells under non-reducing conditions to preserve the thioester bonds.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using antibodies to detect the thioester complexes (SUMO•Ubc9, ubiquitin•Ubc5, and NEDD8•Ubc12)[5].

-

A reduction in the SUMO•Ubc9 band with no change in the ubiquitin•Ubc5 or NEDD8•Ubc12 bands indicates selective inhibition of the SUMO E1 enzyme in cells[5].

Experimental Workflow for Selectivity Determination

The following diagram illustrates a typical workflow for confirming the selectivity of an inhibitor like COH000.

Caption: A logical workflow for the validation of COH000's selectivity.

Conclusion

COH000 stands out as a highly selective inhibitor of the SUMOylation pathway. Its unique allosteric mechanism of action provides a strong rationale for its specificity over the homologous ubiquitylation cascade. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to further explore the roles of SUMOylation in health and disease, and for the development of next-generation therapeutics targeting this critical post-translational modification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for COH000 Inhibition of SUMO E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the structural and molecular mechanisms underpinning the inhibition of the Small Ubiquitin-like Modifier (SUMO) E1 activating enzyme by the covalent allosteric inhibitor, COH000. This document provides a comprehensive overview of the binding interactions, conformational changes, and key quantitative data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and molecular biology.

Introduction to SUMOylation and its Inhibition

SUMOylation is a critical post-translational modification process that regulates a vast array of cellular functions, including gene expression, DNA repair, and signal transduction. The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer composed of SAE1 and UBA2 subunits. This enzyme activates the SUMO protein in an ATP-dependent manner, making it a key regulatory node in the pathway. Dysregulation of SUMOylation has been implicated in various diseases, including cancer, rendering the SUMO E1 enzyme an attractive target for therapeutic intervention.

COH000 is a first-in-class, highly specific, covalent and allosteric inhibitor of the SUMO E1 enzyme.[1] Unlike competitive inhibitors that target the active site, COH000 binds to a cryptic, allosteric pocket, inducing a unique mechanism of inhibition.[2]

Quantitative Data on COH000 Inhibition

The inhibitory potency and selectivity of COH000 have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.2 µM | In vitro SUMOylation assay | [3] |

| Selectivity | >500-fold | Compared to ubiquitylation | [3] |

| Mechanism | Allosteric, Covalent, Irreversible | Biochemical and structural studies | [3] |

Table 1: Inhibitory Activity of COH000

| Interacting Residue (SUMO E1) | Interaction Type | Description | Reference |

| Cys30 (UBA2) | Covalent Adduct | Covalent bond formation with the Michael acceptor of COH000. | [4] |

| Phe80 (SAE1) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |

| Lys34 (UBA2) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |

| Phe83 (UBA2) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |

| Backbone of Cys30 (UBA2) | Hydrogen Bond | Hydrogen bond with the aniline group of COH000. | [4] |

| Glu31, Leu38, Val37, Leu102 (UBA2) | Hydrophobic Interactions | van der Waals interactions contributing to binding. | [5] |

| Ser79, Ala76 (UBA2) | Hydrophobic Interactions | van der Waals interactions contributing to binding. | [5] |

Table 2: Key Residues in the COH000 Binding Pocket of SUMO E1

Mechanism of Allosteric Inhibition by COH000

The crystal structure of the SUMO E1-COH000 complex (PDB: 6CWY) reveals that COH000 binds to a previously unobserved cryptic pocket, distinct from the enzyme's active site.[2][6] This binding event is not competitive with ATP or SUMO1.[3] The binding of COH000 induces a cascade of conformational changes that lock the SUMO E1 enzyme in an inactive state.[2]

Key structural changes include:

-

Disassembly of the Active Site: The binding of COH000 leads to the disordering of residues essential for adenylation.

-

180° Rotation of the SCCH Domain: The catalytic cysteine-containing SCCH domain undergoes a dramatic rotation of approximately 180 degrees.[2] This rotation is stabilized by a new network of contacts, preventing the enzyme from adopting its active conformation.

These profound structural rearrangements provide the molecular basis for the potent and specific inhibition of SUMO E1 by COH000.

Experimental Protocols

In Vitro SUMOylation Assay

This assay is used to determine the inhibitory effect of compounds like COH000 on the overall SUMOylation cascade.

Materials:

-

Recombinant SUMO E1 (SAE1/UBA2)

-

Recombinant SUMO E2 (Ubc9)

-

Recombinant SUMO-1, SUMO-2, or SUMO-3

-

Substrate protein (e.g., RanGAP1)

-

ATP

-

SUMOylation buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

COH000 (or other inhibitors) dissolved in DMSO

-

SDS-PAGE gels

-

Coomassie staining solution or antibodies for Western blotting

Procedure:

-

Prepare a master mix containing SUMOylation buffer, ATP, SUMO protein, and the substrate protein.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of COH000 (or DMSO as a vehicle control) to the respective tubes.

-

Initiate the reaction by adding SUMO E1 and SUMO E2 enzymes.

-

Incubate the reactions at 30°C or 37°C for 1-3 hours.[7]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the results by Coomassie blue staining or Western blotting using an antibody specific to the substrate to observe the appearance of higher molecular weight SUMOylated species.[7]

SUMO E1-SUMO Thioester Formation Assay

This assay specifically measures the formation of the thioester bond between SUMO E1 and SUMO, the first step in the SUMOylation cascade.

Materials:

-

Recombinant SUMO E1

-

Recombinant SUMO-1

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

COH000

-

Non-reducing SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Sypro Ruby or other sensitive protein stain

Procedure:

-

Pre-incubate SUMO E1 with varying concentrations of COH000 in the reaction buffer.

-

Initiate the reaction by adding SUMO-1 and ATP.

-

Incubate for a short period (e.g., 30 seconds) at 25°C.[8]

-

Quench the reaction with non-reducing SDS-PAGE loading buffer. The absence of a reducing agent is critical to preserve the thioester bond.

-

Analyze the samples by SDS-PAGE.

-

Visualize the gel using a sensitive protein stain like Sypro Ruby to detect the higher molecular weight band corresponding to the SUMO E1~SUMO-1 thioester adduct.[8]

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the SUMOylation pathway and the inhibitory action of COH000.

Caption: The canonical SUMOylation enzymatic cascade.

Caption: Allosteric inhibition of SUMO E1 by COH000.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active site remodeling accompanies thioester bond formation in the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to COH000: Targeting c-Myc and KRas-Dependent Cancers Through SUMOylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

COH000 is a novel, first-in-class small molecule that acts as a potent and selective allosteric, covalent inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). By targeting the initial step of the SUMOylation cascade, COH000 offers a promising therapeutic strategy for cancers dependent on the oncogenic drivers c-Myc and KRas. Dysregulation of SUMOylation, a critical post-translational modification process, has been increasingly implicated in the pathogenesis of various malignancies. This technical guide provides a comprehensive overview of the mechanism of action of COH000, its effects on c-Myc and KRas-driven cancers, available quantitative data, and detailed experimental protocols to facilitate further research and development.

Introduction to COH000 and SUMOylation

Post-translational modifications are essential for regulating protein function, and their dysregulation is a hallmark of cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key regulatory process involved in nuclear transport, DNA repair, transcriptional regulation, and signal transduction. The SUMOylation cascade is initiated by the E1 activating enzyme, SAE, a heterodimer composed of SAE1 and SAE2 subunits.

COH000 is an irreversible inhibitor of SAE, effectively blocking the entire SUMOylation pathway.[1] It exhibits high selectivity for SUMOylation over other ubiquitin-like protein modifications.[2] Given the dependence of key oncoproteins like c-Myc and KRas on the SUMOylation machinery for their stability and activity, COH000 presents a targeted approach to disrupt their oncogenic signaling.[3][4]

Mechanism of Action of COH000

COH000 functions as a covalent, allosteric inhibitor of the SUMO E1 enzyme.[2] It binds to a cryptic pocket on the SAE, distinct from the active site, and forms a covalent bond with a cysteine residue.[5][6] This allosteric binding induces a conformational change in the enzyme, locking it in an inactive state and preventing the ATP-dependent activation of SUMO proteins.[5][6] By inhibiting the first and essential step of the SUMOylation cascade, COH000 leads to a global reduction in cellular SUMOylation.

dot

References

- 1. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]

- 4. KRAS mutant–driven SUMOylation controls extracellular vesicle transmission to trigger lymphangiogenesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Binding of COH000 to SUMO E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cryptic binding pocket and mechanism of action of COH000, a potent and specific covalent allosteric inhibitor of the SUMO E1 activating enzyme. By targeting a previously undisclosed pocket, COH000 locks the enzyme in an inactive conformation, providing a novel avenue for therapeutic intervention in diseases where the SUMOylation pathway is dysregulated, such as cancer.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate molecular interactions that define this promising inhibitor.

Quantitative Analysis of COH000 Inhibition

The inhibitory potency of COH000 has been quantified through in vitro assays, demonstrating its high affinity and specificity for the SUMO E1 enzyme.

| Parameter | Value | Notes |

| IC50 | 0.2 µM | For in vitro SUMOylation.[4] |

| Selectivity | >500-fold | For SUMOylation over ubiquitylation.[4] |

| Mechanism | Covalent, Irreversible, Allosteric | Does not compete with ATP or SUMO1 binding.[4][5] |

| Off-rate | Extremely slow | Consistent with covalent bond formation.[4] |

The Cryptic Allosteric Binding Pocket

The crystal structure of the SUMO E1 enzyme in complex with COH000 has revealed a novel, cryptic binding pocket that is not present in any previously determined structures of the enzyme.[1][2][3] This pocket is located at the interface of the adenylation domain (AAD) of the Uba2 subunit and the inactive adenylation domain (IAD) of the Sae1 subunit, distinct from the active site.[6]

The binding of COH000 is a highly specific event, driven by a network of non-covalent and covalent interactions. The p-methylbenzene group of COH000 inserts into a deep hydrophobic pocket, engaging in van der Waals interactions with residues from both Uba2 (Lys34, Val37, Leu38, Val80, Phe83, and Tyr84) and Sae1 (Ala78 and Phe80).[7] The aniline group of COH000 forms further van der Waals interactions with a hydrophobic patch involving Phe83, and the aliphatic portions of Glu31 and Lys34 of Uba2, and Lys53, Phe80, and Leu102 of Sae1.[7] A crucial hydrogen bond is formed between the nitrogen atom of the aniline group and the backbone carbonyl atom of Cys30 of Uba2.[7]

The covalent modification occurs through a Michael addition reaction between Cys30 of the Uba2 subunit and an electrophilic center within the 7-oxabicyclohept-2-ene group of COH000, forming a stable thioester bond.[6][8] This covalent attachment is key to the irreversible nature of the inhibition.

The binding of COH000 induces a significant conformational change in SUMO E1. A region of the Uba2 AAD, termed the g1/g2 region, which normally buries the cryptic pocket, becomes completely disordered upon COH000 binding, exposing the pocket and Cys30 to the solvent.[7][8] This is accompanied by a dramatic 180° rotation of the catalytic cysteine-containing SCCH domain, leading to the disassembly of the active site and locking the enzyme in an inactive state.[1][2][3]

Signaling Pathway and Mechanism of Inhibition

COH000 is not part of a signaling pathway itself but acts as a potent inhibitor of the SUMOylation cascade. This cascade is a critical post-translational modification system that regulates a multitude of cellular processes. The inhibition of SUMO E1, the first and rate-limiting enzyme in this pathway, effectively shuts down the entire downstream signaling.

Caption: The SUMOylation cascade and the inhibitory action of COH000 on SUMO E1.

Experimental Protocols

The elucidation of the COH000 binding pocket and its mechanism of action has been made possible through a combination of structural biology, biochemical assays, and computational modeling.

X-ray Crystallography

To determine the crystal structure of the SUMO E1-COH000 complex, the following general steps are employed:

-

Protein Expression and Purification: The human SUMO E1 heterodimer (Sae1/Uba2) is co-expressed, often in insect or bacterial cells, and purified to homogeneity using affinity and size-exclusion chromatography.[9][10]

-

Complex Formation: The purified SUMO E1 is incubated with a molar excess of COH000 to ensure complete covalent modification.

-

Crystallization: The SUMO E1-COH000 complex is subjected to crystallization screening using various precipitants, buffers, and additives to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

In Vitro SUMOylation Inhibition Assay (SDS-PAGE Based)

This assay is used to quantify the inhibitory activity of COH000.

-

Reaction Setup: Purified SUMO E1 enzyme (e.g., 1 µM) is incubated with varying concentrations of COH000 in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2) at 37°C.[9]

-

Initiation of SUMOylation: The SUMOylation reaction is initiated by the addition of ATP (e.g., 1 mM) and SUMO1 (e.g., 2 µM).[9] The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).[9]

-

Quenching and Analysis: The reaction is stopped by the addition of SDS-PAGE loading buffer.[9] The samples are then resolved on a 12% SDS-PAGE gel.[9]

-

Visualization and Quantification: The gel is stained with Coomassie Brilliant Blue. The formation of the Uba2-SUMO1 thioester intermediate, which appears as a higher molecular weight band, is quantified using densitometry software like ImageJ.[9] The decrease in the intensity of this band in the presence of COH000 is used to determine the IC50 value.

Caption: A generalized workflow for the biochemical and structural analysis of COH000.

Ligand Gaussian Accelerated Molecular Dynamics (LiGaMD) Simulations

Computational methods like LiGaMD simulations have been instrumental in understanding the non-covalent interactions and the dissociation pathway of COH000 from its binding pocket. These simulations have helped to resolve discrepancies between the static crystal structure and structure-activity relationship (SAR) data by identifying critical low-energy non-covalent binding intermediates.[3][8][11]

-

System Setup: A computational model is generated based on the X-ray crystal structure of the SUMO E1-COH000 complex (PDB: 6CWY).[8] Missing residues are added using homology modeling.[8] The covalent bond between COH000 and Cys30 is removed to simulate the non-covalent interactions.[8] The complex is then solvated in a water box with ions.[8]

-

Simulation: Multiple independent LiGaMD simulations are performed for extended periods (e.g., 1 µs) to capture the dissociation events of COH000.[8]

-

Analysis: The simulation trajectories are analyzed to identify key non-covalent interactions, determine the dissociation pathway, and calculate the binding free energy landscape.[8] This provides insights into the initial recognition and binding events that precede the covalent bond formation.

Conclusion

The discovery and characterization of the cryptic binding pocket of COH000 on SUMO E1 represent a significant advancement in the field of SUMOylation inhibitors. The detailed understanding of its allosteric mechanism, facilitated by a combination of structural, biochemical, and computational approaches, provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting the SUMOylation pathway.

References

- 1. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The intrinsically disordered N-terminus of SUMO1 is an intramolecular inhibitor of SUMO1 interactions [elifesciences.org]

- 11. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of COH000 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH000 is an investigational small molecule that has demonstrated significant therapeutic potential in preclinical oncology research. As an allosteric, covalent, and irreversible inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE or SUMO E1), COH000 represents a novel approach to targeting cancer cell proliferation and survival. By disrupting the SUMOylation pathway, COH000 modulates the function of key oncoproteins, including c-Myc, and exhibits anti-tumor activity in models of colorectal cancer. This technical guide provides an in-depth overview of COH000, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.

Introduction to COH000 and the SUMOylation Pathway

Post-translational modifications are critical for regulating protein function, and their dysregulation is a hallmark of cancer. SUMOylation, the process of covalently attaching SUMO proteins to target substrates, is involved in a multitude of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent manner. This is followed by the transfer of SUMO to the E2 conjugating enzyme (Ubc9) and subsequent ligation to the target protein, often with the assistance of an E3 ligase.

COH000 is a highly specific inhibitor of the SUMO E1 enzyme.[1][2] It functions through an allosteric, covalent, and irreversible mechanism, binding to a cryptic pocket on the SAE enzyme that is distinct from the active site.[3] This binding locks the enzyme in an inactive conformation, thereby inhibiting the entire SUMOylation cascade.[3] Notably, COH000 has demonstrated over 500-fold selectivity for SUMOylation over the related ubiquitination pathway.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of COH000 is the inhibition of the SUMO E1 activating enzyme, leading to a global decrease in protein SUMOylation. One of the key downstream effects of this inhibition is the regulation of the oncoprotein c-Myc. The search results indicate that inhibition of SUMOylation can lead to the degradation of c-Myc, a transcription factor that is a master regulator of cell proliferation and is frequently overexpressed in human cancers.[5][6][7] The SUMOylation of c-Myc itself or of upstream regulators can influence its stability and transcriptional activity. By inhibiting SUMOylation, COH000 is thought to promote the degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Preclinical Data

In Vitro Efficacy

| Parameter | Value | Reference |

| IC50 (in vitro SUMOylation) | 0.2 µM | [1][4] |

In Vivo Efficacy

Preclinical studies in xenograft models of human colorectal cancer have shown that COH000 possesses anti-tumor activity.[8] However, specific quantitative data on tumor growth inhibition, such as tumor volume and weight reduction at defined doses, are not publicly available.

Pharmacokinetics

Detailed pharmacokinetic studies of COH000 in animal models, including parameters such as half-life, clearance, and volume of distribution, have not been reported in the available literature.

Experimental Protocols

In Vitro SUMOylation Assay

This protocol is a general guide for assessing the inhibitory activity of compounds like COH000 on the SUMOylation cascade.

Materials:

-

Recombinant human SUMO E1 (SAE1/SAE2)

-

Recombinant human E2 (Ubc9)

-

Recombinant human SUMO-1, SUMO-2, or SUMO-3

-

Substrate protein (e.g., recombinant p53)

-

ATP regeneration mix

-

SUMOylation buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

COH000 (dissolved in a suitable solvent, e.g., DMSO)

-

SDS-PAGE gels and buffers

-

Western blotting equipment and reagents

-

Primary antibodies (anti-SUMO-1/2/3, anti-p53)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Prepare a master mix containing SUMO E1, E2, SUMO protein, and the substrate protein in SUMOylation buffer.

-

Aliquot the master mix into separate reaction tubes.

-

Add COH000 at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the ATP regeneration mix.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the appropriate primary and secondary antibodies.

-

Detect the SUMOylated protein bands using a chemiluminescent substrate and an imaging system. The appearance of higher molecular weight bands corresponding to the SUMO-conjugated substrate indicates SUMOylation.

SUMO E1-SUMO1 Thioester Formation Assay

This assay specifically measures the formation of the thioester bond between the SUMO E1 enzyme and SUMO1, the first step in the SUMOylation cascade.

Materials:

-

Recombinant human SUMO E1 (SAE1/SAE2)

-

Recombinant human SUMO1

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

COH000

-

Non-reducing SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Coomassie blue or other protein stain

Procedure:

-

Pre-incubate SUMO E1 with varying concentrations of COH000 (and a vehicle control) in the reaction buffer at 37°C for a specified time (e.g., 30-90 minutes).[9]

-

Add SUMO1 and ATP to initiate the reaction.[9]

-

Incubate at 37°C for a short period (e.g., 1 minute).[8]

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer.

-

Resolve the proteins on an SDS-PAGE gel.

-

Stain the gel with Coomassie blue and visualize the protein bands. The formation of a higher molecular weight band corresponding to the Uba2-SUMO1 thioester adduct will be inhibited in the presence of an effective inhibitor like COH000.[9]

Colorectal Cancer Xenograft Model

This is a generalized protocol for establishing and utilizing a colorectal cancer xenograft model to evaluate the in vivo efficacy of COH000.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

COH000 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Culture the colorectal cancer cells under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer COH000 to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Tumor tissue can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers or western blotting for c-Myc levels).

Western Blot for c-Myc Protein Levels

This protocol describes the detection of c-Myc protein levels in cancer cells following treatment with COH000.

Materials:

-

Cancer cell line of interest

-

COH000

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blotting equipment and reagents

-

Primary antibody against c-Myc

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Plate the cancer cells and allow them to adhere.

-

Treat the cells with various concentrations of COH000 (and a vehicle control) for a specified duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with the primary antibody against c-Myc.

-

Wash the membrane and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane (if necessary) and re-probe for the loading control protein.

-

Quantify the band intensities to determine the relative change in c-Myc protein levels.[10][11]

Conclusion

COH000 is a promising preclinical candidate for cancer therapy, with a well-defined mechanism of action targeting the SUMOylation pathway. Its ability to induce the degradation of the oncoprotein c-Myc provides a strong rationale for its development in c-Myc-driven malignancies. While the publicly available quantitative data on its in vitro and in vivo efficacy and pharmacokinetics are limited, the provided experimental protocols offer a framework for further investigation into the therapeutic potential of this novel SUMO E1 inhibitor. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of COH000 in oncology.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Writing and erasing MYC ubiquitination and SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 9. biorxiv.org [biorxiv.org]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Determining the Optimal Concentration of COH000 for Cell Culture Experiments

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

COH000 is a potent, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). It exhibits high selectivity for the SUMOylation pathway over other ubiquitin-like protein modification pathways. By binding to a cryptic pocket on the SAE1/UBA2 heterodimer, COH000 locks the enzyme in an inactive conformation, thereby blocking the initial step of the SUMOylation cascade. Given its anti-proliferative and anti-tumor activities, COH000 is a valuable tool for studying the roles of SUMOylation in various cellular processes and a potential therapeutic agent.

This document provides detailed protocols for determining the optimal concentration of COH000 for use in cell culture experiments. The optimal concentration will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to identify the most appropriate concentration for your specific research needs.

Mechanism of Action: The SUMOylation Pathway and its Inhibition by COH000

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a multitude of cellular processes, including gene transcription, DNA repair, signal transduction, and cell cycle control. Dysregulation of SUMOylation has been implicated in various diseases, including cancer.

The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and UBA2. This enzyme utilizes ATP to adenylate the C-terminus of a SUMO protein and subsequently forms a high-energy thioester bond between itself and SUMO. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is conjugated to a lysine residue on a target protein. This modification is reversible and is counteracted by SUMO-specific proteases (SENPs).

COH000 acts as a non-competitive inhibitor of SUMO E1. It covalently binds to a cysteine residue within a cryptic allosteric pocket of the UBA2 subunit, distinct from the active site.[1][2] This binding event induces a conformational change that prevents the enzyme from proceeding with SUMO adenylation, effectively halting the entire SUMOylation cascade.[1][2]

Figure 1: Simplified diagram of the SUMOylation pathway and the mechanism of inhibition by COH000.

Experimental Workflow for Determining Optimal COH000 Concentration

The following workflow outlines the key steps to determine the optimal concentration of COH000 for your cell culture experiments. This involves a multi-faceted approach, assessing the impact of COH000 on cell viability and proliferation, as well as its direct effect on the SUMOylation pathway.

Figure 2: Experimental workflow for determining the optimal COH000 concentration.

Data Presentation: Summary of Key Parameters

The following tables provide a structured overview of the recommended starting concentrations and expected outcomes for the described experiments.

Table 1: Recommended Concentration Ranges for Initial Dose-Response Studies

| Parameter | Recommended Range | Notes |

| COH000 Concentration | 0.1 nM - 100 µM | A wide range is recommended for the initial screen to capture the full dose-response curve. A logarithmic dilution series is advised. |

| Cell Seeding Density | Cell line-dependent | Refer to manufacturer's recommendations or optimize prior to the experiment to ensure cells are in the exponential growth phase during treatment. |

| Treatment Duration | 24, 48, and 72 hours | Assessing multiple time points is crucial to understand the kinetics of COH000's effects. |

| Vehicle Control | DMSO (or other solvent) | The final concentration of the solvent should be consistent across all wells and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity. |

Table 2: Expected IC50 Values and Interpretation

| Assay | Expected IC50 Range | Interpretation |

| Cell Viability/Proliferation | Cell line-dependent (typically in the low micromolar to nanomolar range) | The concentration of COH000 that causes a 50% reduction in cell viability or proliferation. This value helps in selecting a sub-lethal concentration for mechanism-of-action studies. |

| Target Engagement (Global SUMOylation) | Lower than cell viability IC50 | The concentration of COH000 that causes a 50% reduction in global SUMOylation. This indicates direct target engagement. A significant window between the target engagement IC50 and the cytotoxicity IC50 is desirable. |

Experimental Protocols

Protocol 1: Dose-Response and Cell Viability/Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of COH000 on the viability and proliferation of your chosen cell line.

Materials:

-

COH000

-

Dimethyl sulfoxide (DMSO)

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability/proliferation reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Prepare COH000 Stock Solution: Dissolve COH000 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

-

Incubate overnight to allow for cell attachment.

-

-

Prepare COH000 Dilutions:

-

Perform a serial dilution of the COH000 stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM down to 0.1 nM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest COH000 concentration).

-

Also, include a "no-cell" control (medium only) for background subtraction.

-

-

Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared COH000 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

Cell Viability/Proliferation Assessment:

-

At the end of each time point, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the COH000 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Protocol 2: Target Engagement - Western Blot for Global SUMOylation

This protocol assesses the direct inhibitory effect of COH000 on the SUMOylation pathway by measuring the levels of global SUMO-conjugated proteins. A decrease in high molecular weight SUMO conjugates indicates effective target engagement.

Materials:

-

COH000

-

Your cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit SENPs.

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-SUMO1

-

Anti-SUMO2/3

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed your cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of COH000 concentrations (e.g., concentrations around the determined IC50 from the viability assay, and lower concentrations) for a specific duration (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate with ice-cold lysis buffer containing NEM.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Due to the high molecular weight of SUMO conjugates, a gradient gel (e.g., 4-15%) may be optimal.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-SUMO1 or anti-SUMO2/3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities of the high molecular weight SUMO smear for each lane.

-

Normalize the SUMO signal to the corresponding loading control.

-

Compare the levels of global SUMOylation in COH000-treated samples to the vehicle control. A dose-dependent decrease in the high molecular weight SUMO smear indicates effective inhibition of the SUMOylation pathway.

-

Conclusion

The protocols outlined in this application note provide a comprehensive framework for determining the optimal concentration of COH000 for your specific cell culture experiments. By systematically evaluating the dose-dependent effects on cell viability and target engagement, researchers can confidently select a concentration that elicits the desired biological response while minimizing off-target effects. This will enable the rigorous investigation of the role of SUMOylation in various biological and pathological processes.

References

- 1. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. System-wide Analysis of SUMOylation Dynamics in Response to Replication Stress Reveals Novel Small Ubiquitin-like Modified Target Proteins and Acceptor Lysines Relevant for Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for COH000: Solubility and Long-Term Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and long-term storage stability of COH000, a potent and selective allosteric, covalent inhibitor of the SUMO-activating enzyme (SUMO E1). Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound in research and drug development settings.

Introduction to COH000

COH000 is a small molecule inhibitor that targets the SUMO-activating enzyme (E1), a critical component of the SUMOylation pathway. By forming a covalent bond with the enzyme, COH000 irreversibly inhibits its activity, leading to a global decrease in protein SUMOylation.[1][2] This mechanism of action makes COH000 a valuable tool for studying the roles of SUMOylation in various cellular processes and a potential therapeutic agent, particularly in oncology. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of several diseases, including cancer.[2][3]

Signaling Pathway of COH000

COH000 exerts its effects by inhibiting the initial step of the SUMOylation cascade. This pathway involves a series of enzymatic reactions that attach the Small Ubiquitin-like Modifier (SUMO) protein to target proteins, thereby altering their function, localization, and stability.

The SUMOylation cascade proceeds as follows:

-

Activation (E1): The SUMO E1 activating enzyme, a heterodimer of SAE1 and UBA2, activates the SUMO protein in an ATP-dependent manner.

-

Conjugation (E2): The activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9.

-

Ligation (E3): A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine residue on the target protein.

COH000 specifically inhibits the SUMO E1 enzyme, thereby blocking the entire downstream pathway. One of the key downstream effects of SUMOylation inhibition by compounds like COH000 is the upregulation of the tumor suppressor microRNAs, miR-34b and miR-34c. These miRNAs, in turn, target and downregulate the expression of oncogenes such as c-Myc.

Below is a diagram illustrating the SUMOylation pathway and the point of intervention by COH000.

Caption: The SUMOylation pathway and the inhibitory action of COH000.

Quantitative Data Summary

This section summarizes the key quantitative data for COH000 solubility and recommended storage conditions.

| Parameter | Value | Unit | Notes | Reference |

| Solubility in DMSO | 35.71 | mg/mL | Requires sonication for complete dissolution. | [1] |

| 85.13 | mM | Hygroscopic DMSO can negatively affect solubility. | [1] | |

| Long-Term Storage (Stock Solution) | ||||

| -80°C | up to 2 | years | Recommended for optimal stability. | [1] |

| -20°C | up to 1 | year | Suitable for shorter-term storage. | [1] |

| Short-Term Storage (Working Aliquots) | ||||

| -80°C | up to 6 | months | General recommendation | |

| -20°C | up to 1 | month | General recommendation |

Experimental Protocols

Preparation of COH000 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of COH000 in DMSO.

Materials:

-

COH000 powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials with screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Equilibrate the COH000 powder to room temperature before opening the vial to prevent condensation of moisture.

-

Weigh the desired amount of COH000 powder using a calibrated analytical balance in a chemical fume hood.

-

Transfer the powder to a sterile amber glass vial.

-

Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Add the calculated volume of anhydrous DMSO to the vial containing the COH000 powder.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles for the main stock.

-

Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

-

Store the main stock and working aliquots at the recommended temperatures as outlined in the data table above.

Protocol for Long-Term Stability Assessment of COH000 in DMSO

This protocol provides a framework for assessing the long-term stability of COH000 in DMSO.

Materials:

-

COH000 in DMSO stock solution (prepared as in 4.1)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS)

-

Appropriate HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

Controlled temperature storage units (-80°C and -20°C)

Procedure:

-

Time Point Zero (T0) Analysis: Immediately after preparing the COH000 stock solution, perform an initial analysis by HPLC-UV and HPLC-MS to determine the initial purity and concentration. This will serve as the baseline.

-

Sample Storage: Store the aliquots of the COH000 stock solution at -80°C and -20°C.

-

Scheduled Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.

-

Sample Preparation for Analysis: Thaw the aliquot rapidly at room temperature and vortex briefly. Prepare a dilution of the stock solution in an appropriate solvent for HPLC analysis.

-

HPLC-UV Analysis: Analyze the sample by HPLC-UV to determine the purity of COH000. Compare the peak area of the parent compound to any new peaks that may indicate degradation products.

-

HPLC-MS Analysis: Analyze the sample by HPLC-MS to confirm the identity of the parent compound and to identify any potential degradation products by their mass-to-charge ratio.

-

Data Analysis: Compare the purity and concentration of COH000 at each time point to the T0 data. A compound is generally considered stable if the purity remains above 95% of the initial value.

Below is a workflow diagram for the long-term stability assessment.

Caption: Workflow for assessing the long-term stability of COH000 in DMSO.

Best Practices for Handling and Storage

-

Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in DMSO can lead to compound degradation and precipitation. Use fresh, anhydrous DMSO from a sealed container.

-

Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is highly recommended to aliquot the stock solution into single-use volumes.

-

Protect from Light: Store COH000 powder and solutions in amber vials or protect them from light to prevent photodegradation.

-

Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing.

-

Proper Labeling: Always label vials clearly with the compound name, concentration, solvent, and date of preparation.

-

Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

References

Application Notes and Protocols: Western Blot Analysis of SUMOylation after COH000 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a myriad of cellular processes including gene expression, DNA repair, and signal transduction.[1][2] Dysregulation of the SUMOylation pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] COH000 is a potent and specific allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE, or SUMO E1), the first and rate-limiting step in the SUMOylation cascade.[3][5][6] With an in vitro IC50 of 0.2 µM, COH000 offers a valuable tool to probe the functional roles of SUMOylation and as a potential therapeutic agent.[3]

These application notes provide a detailed protocol for analyzing the effects of COH000 on protein SUMOylation using Western blotting, a widely used technique to detect and quantify proteins. A critical aspect of accurately detecting SUMOylated proteins is the preservation of the SUMO-protein conjugates during cell lysis and protein extraction, as SUMO-specific proteases (SENPs) can rapidly deconjugate SUMO from its substrates.[7][8] This protocol incorporates measures to inhibit these enzymes, ensuring reliable results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SUMOylation pathway and the experimental workflow for Western blot analysis of SUMOylation following COH000 treatment.

Caption: The SUMOylation cascade and the inhibitory action of COH000 on the SUMO-activating enzyme (SAE).

Caption: Step-by-step experimental workflow for Western blot analysis of protein SUMOylation after COH000 treatment.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| COH000 | MedChemExpress | HY-114304 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25300054 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| N-ethylmaleimide (NEM) | Sigma-Aldrich | E3876 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |

| PVDF Membrane | Millipore | IPFL00010 |

| Tris-Glycine Transfer Buffer | Bio-Rad | 1610734 |

| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 or 97061 |

| TBS-T (Tris-Buffered Saline with 0.1% Tween-20) | - | - |

| Primary Antibody (e.g., anti-SUMO1, anti-SUMO2/3) | Cell Signaling Technology | e.g., 4930, 4971 |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | e.g., 7074 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Cell Culture and COH000 Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

COH000 Treatment:

-

Prepare a stock solution of COH000 in DMSO.

-

Dilute the COH000 stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Include a vehicle control (DMSO-treated) and an untreated control.

-

Remove the old medium from the cells and replace it with the medium containing COH000 or the controls.

-

Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24 hours).

-

Preparation of Cell Lysates

To preserve SUMO-protein conjugates, it is crucial to work quickly on ice and to use a lysis buffer containing N-ethylmaleimide (NEM), an inhibitor of SUMO-specific proteases (SENPs).

-

Cell Harvest:

-

Place the cell culture plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

-

Lysis:

-

Add ice-cold RIPA buffer supplemented with protease inhibitors and 10 mM NEM to each plate.

-

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

-

Centrifugation:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

Western Blotting

-

Sample Preparation:

-

Based on the protein quantification results, normalize the protein concentration for all samples.

-

Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane).

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples onto a polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SUMO1 or anti-SUMO2/3) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

-

Detection:

-

Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Data Presentation and Analysis

The results of the Western blot analysis can be quantified by densitometry using software such as ImageJ. The intensity of the bands corresponding to SUMOylated proteins can be normalized to a loading control (e.g., GAPDH or β-actin) to compare the levels of SUMOylation across different treatment conditions.

Quantitative Data Summary

| Treatment Group | COH000 Concentration (µM) | Duration (hours) | Normalized SUMOylation Level (Arbitrary Units) | Standard Deviation |

| Untreated Control | 0 | 24 | 1.00 | ± 0.12 |

| Vehicle Control (DMSO) | 0 | 24 | 0.98 | ± 0.15 |

| COH000 | 0.1 | 24 | 0.75 | ± 0.09 |

| COH000 | 0.5 | 24 | 0.42 | ± 0.05 |

| COH000 | 1 | 24 | 0.21 | ± 0.03 |

| COH000 | 5 | 24 | 0.08 | ± 0.02 |

| COH000 | 10 | 24 | 0.05 | ± 0.01 |

Note: The above table is an example. The actual results will vary depending on the cell line, target protein, and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak SUMOylation signal | Inefficient lysis, degradation of SUMO conjugates | Ensure the use of fresh NEM in the lysis buffer and keep samples on ice at all times. |

| Insufficient protein loading | Increase the amount of protein loaded per lane. | |

| Ineffective primary antibody | Use a validated antibody at the recommended dilution. | |

| High background | Insufficient blocking or washing | Increase blocking time and the number/duration of washes. |

| Antibody concentration too high | Optimize the primary and secondary antibody concentrations. | |

| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody or perform immunoprecipitation prior to Western blotting. |

| Protein degradation | Add protease inhibitors to the lysis buffer. |

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of COH000 on protein SUMOylation, contributing to a deeper understanding of this crucial cellular process and the therapeutic potential of its inhibitors.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The SUMO pathway: emerging mechanisms that shape specificity, conjugation and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of cellular SUMO and SUMO-ubiquitin hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring COH000 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract